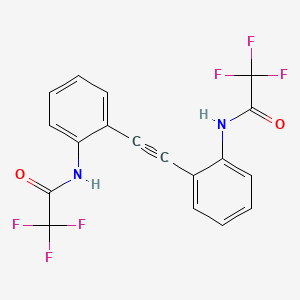
Acetamide, N,N'-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, triple bonds, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- typically involves multi-step organic reactions. One common method includes the coupling of aromatic amines with ethynyl derivatives under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the formation of the ethynediyl linkage. The trifluoromethyl groups are introduced through reactions with trifluoroacetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction controls is essential to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, often using hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, 2,2,2-trifluoro-: A simpler analog with fewer aromatic rings and no ethynediyl linkage.
N,N’-[Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide): Contains similar trifluoromethyl groups but differs in the connecting structure.
Propriétés
Numéro CAS |
397314-26-0 |
|---|---|
Formule moléculaire |
C18H10F6N2O2 |
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[2-[2-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]ethynyl]phenyl]acetamide |
InChI |
InChI=1S/C18H10F6N2O2/c19-17(20,21)15(27)25-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)26-16(28)18(22,23)24/h1-8H,(H,25,27)(H,26,28) |
Clé InChI |
VEZAPUAQHDAMBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



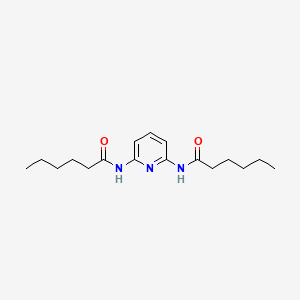
![1,1'-[Oxydi(4,1-phenylene)]di(pentan-1-one)](/img/structure/B14259468.png)



![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol](/img/structure/B14259487.png)

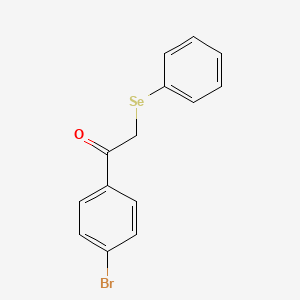
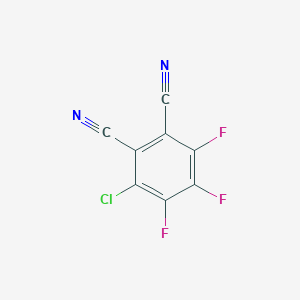
![Cyclopentanone, 2-[(R)-hydroxy(4-nitrophenyl)methyl]-, (2R)-](/img/structure/B14259526.png)
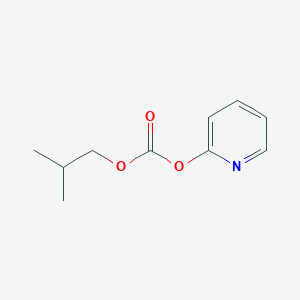
![1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol](/img/structure/B14259534.png)

